Tyr-Pro-Phe-Phe-NHNH2, also known as a hydrazide derivative of endomorphin-2, is a peptide compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential interactions with opioid receptors. This compound is characterized by the presence of two phenylalanine residues and a hydrazine group at the C-terminus, which may influence its biological activity and stability.
The compound is synthesized through various methods, primarily utilizing solid-phase peptide synthesis techniques. It has been studied for its structural and functional properties, particularly in relation to opioid receptor binding.
Tyr-Pro-Phe-Phe-NHNH2 belongs to the class of peptides and can be classified as an opioid peptide due to its structural similarities with naturally occurring opioid peptides such as endomorphins. Its classification can also extend to hydrazides, given the presence of the hydrazine moiety.
The synthesis of Tyr-Pro-Phe-Phe-NHNH2 typically employs solid-phase peptide synthesis (SPPS) techniques. The Fmoc (9-fluorenylmethoxycarbonyl) strategy is commonly used, which allows for the stepwise addition of amino acids while protecting functional groups.
In one study, sixteen stereoisomeric analogues of endomorphin-2 were synthesized using this method, demonstrating the versatility and effectiveness of SPPS in producing complex peptide structures .
The molecular structure of Tyr-Pro-Phe-Phe-NHNH2 can be represented as follows:
The molecular formula can be derived from its constituent amino acids and hydrazine:
Tyr-Pro-Phe-Phe-NHNH2 can participate in various chemical reactions, particularly those involving peptide bond formation and modifications:
During synthesis, side reactions such as nitration may occur, particularly involving the phenolic hydroxyl group in tyrosine when exposed to nitrous acid . These side reactions need to be carefully controlled during synthesis.
Tyr-Pro-Phe-Phe-NHNH2's mechanism of action primarily involves interaction with opioid receptors, specifically mu-opioid receptors. The binding affinity and activity are influenced by the structural conformation of the peptide:
Studies indicate that modifications in amino acid configuration significantly impact binding affinity, emphasizing the importance of stereochemistry in drug design.
Tyr-Pro-Phe-Phe-NHNH2 has several potential applications in scientific research:
Tyr-Pro-Phe-Phe-NHNH₂ is a synthetic analog of the endogenous neuropeptide endomorphin-2 (H-Tyr-Pro-Phe-Phe-NH₂), which exhibits high affinity and selectivity for the μ-opioid receptor (Ki = 0.69 nM) [2] [7]. Endomorphin-2 is one of two endomorphins (alongside endomorphin-1, H-Tyr-Pro-Trp-Phe-NH₂) identified as endogenous ligands for the μ-opioid receptor. These peptides feature a tetrapeptide backbone with a C-terminal amide group, critical for receptor recognition [2]. The analog Tyr-Pro-Phe-Phe-NHNH₂ replaces the C-terminal carboxamide (–CONH₂) with a hydrazide group (–CONHNH₂). This modification aims to alter the peptide’s electronic properties, hydrogen-bonding capacity, and resistance to enzymatic degradation while retaining the core pharmacophore (Tyr-Pro-Phe-Phe) [1] [3].
Studies confirm that the Tyr-Pro-Phe-Phe backbone preserves the stereochemical and conformational features essential for μ-opioid receptor engagement. Circular dichroism analyses of endomorphin-2 reveal that its natural L-configured residues adopt a compact structure stabilized by aromatic stacking and proline-induced turns, facilitating optimal interaction with the receptor’s orthosteric site [1]. Modifications to this scaffold—such as D-amino acid substitutions—disrupt tertiary structure and reduce binding affinity, underscoring the sequence’s role in biological activity [1].
Table 1: Key Properties of Endomorphin-2 and Tyr-Pro-Phe-Phe-NHNH₂
| Property | Endomorphin-2 (H-Tyr-Pro-Phe-Phe-NH₂) | Tyr-Pro-Phe-Phe-NHNH₂ |
|---|---|---|
| Core Sequence | Tyr-Pro-Phe-Phe | Tyr-Pro-Phe-Phe |
| C-Terminal Group | –CONH₂ | –CONHNH₂ |
| μ-Opioid Receptor Affinity | Ki = 0.69 nM [2] | Under investigation |
| Selectivity (μ vs. δ/κ) | >10,000-fold [2] | Pending validation |
The hydrazide (–NHNH₂) group is introduced to address two limitations of natural opioid peptides: enzymatic instability and suboptimal membrane permeability. Natural endomorphins are rapidly degraded by peptidases (e.g., dipeptidyl peptidase IV and aminopeptidase N), curtailing their therapeutic utility [3]. The hydrazide group enhances stability by:
Metabolic stability assays using rodent brain homogenates demonstrate that C-terminal modifications significantly extend peptide half-lives. For example, hydrazide analogs of opioid peptides exhibit 2–3-fold longer half-lives (t₁/₂) compared to their amide counterparts [3] [6]. Additionally, hydrazides may improve lipophilicity and thus blood-brain barrier penetration. The n-octanol/water partition coefficient (log P) of hydrazide-modified peptides increases by 0.5–1.0 units relative to carboxylate or amide forms, suggesting enhanced membrane permeability [3].
Table 2: Impact of C-Terminal Modifications on Peptide Stability
| C-Terminal Group | Enzymatic Half-Life (t₁/₂) in Brain Homogenate | Lipophilicity (log P) |
|---|---|---|
| –COOH | <10 minutes | −1.2 ± 0.3 |
| –CONH₂ | 15–30 minutes | −0.8 ± 0.2 |
| –CONHNH₂ | 40–60 minutes | −0.1 ± 0.4 |
The Tyr-Pro-Phe-Phe sequence is indispensable for μ-opioid receptor selectivity due to its spatial conformation and specific residue interactions. Key features include:
Structure-activity relationship studies confirm that altering residue chirality or sequence abolishes selectivity. For instance, analogs with D-Phe³ or D-Phe⁴ exhibit >500-fold reduced μ-affinity, while scrambled sequences (e.g., Phe-Tyr-Pro-Phe) lose activity entirely [1]. The Tyr-Pro-Phe-Phe backbone thus creates a topographical triad that optimally fits the μ-opioid receptor’s orthosteric site, distinct from δ- or κ-subtypes. This selectivity arises from interactions with subpockets near TM5-ECL2, which differ among opioid receptor subtypes [4] [8].
Table 3: Residue-Specific Contributions to μ-Opioid Receptor Selectivity
| Residue Position | Functional Role | Consequence of Modification |
|---|---|---|
| Tyr¹ | Hydrogen bonding with TM6; cation-π interactions | 1,000-fold affinity loss if methylated |
| Pro² | β-turn induction; backbone rigidity | 100-fold affinity loss if substituted |
| Phe³ | Hydrophobic burial in TM5/ECL2 cleft | >500-fold affinity loss if D-isomer used |
| Phe⁴ | π-stacking with ECL3; C-terminal anchoring | Activity loss if truncated or inverted |
CAS No.: 32986-79-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0